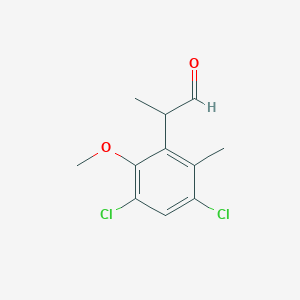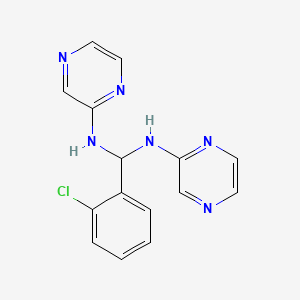
Pyrazine, 2,2'-(o-chlorobenzylidenediimino)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound contains nitrogen atoms in its structure, making it a versatile scaffold for drug discovery and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the reaction of pyrazine derivatives with o-chlorobenzylidene compounds. One common method includes the condensation of pyrazine with o-chlorobenzylidene in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may also involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- on a commercial scale.
化学反応の分析
Types of Reactions
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrazine: A simpler analog without the o-chlorobenzylidene group.
Pyridazine: An analog with the second nitrogen atom in a different position.
Pyrimidine: An analog with the second nitrogen atom in yet another position.
Uniqueness
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique reactivity compared to other pyrazine derivatives.
特性
CAS番号 |
93371-94-9 |
|---|---|
分子式 |
C15H13ClN6 |
分子量 |
312.76 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C15H13ClN6/c16-12-4-2-1-3-11(12)15(21-13-9-17-5-7-19-13)22-14-10-18-6-8-20-14/h1-10,15H,(H,19,21)(H,20,22) |
InChIキー |
COJBKZKCFNWXGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(NC2=NC=CN=C2)NC3=NC=CN=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


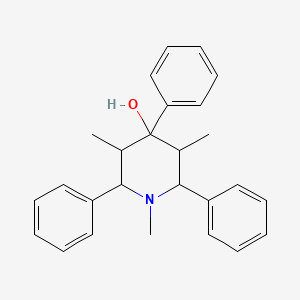


![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

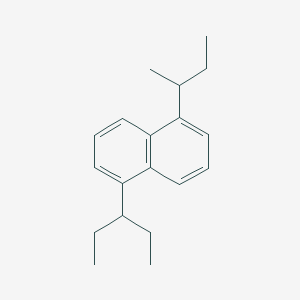
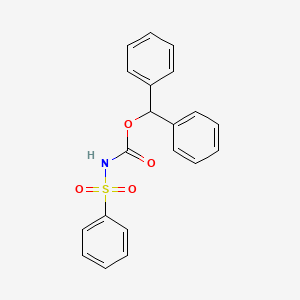


![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
